Chromium (III) sulfate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromium potassium sulfate, also known as chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is a double sulfate of potassium and chromium and is commonly found in its dodecahydrate form. This compound is known for its distinctive dark purple color and is used in various industrial and scientific applications .

作用機序

Target of Action

Chromium Potassium Sulfate, also known as Chrome Alum, primarily targets collagen fibers in the hide during the leather tanning process . It is also involved in the metabolism of glucose, insulin, and blood lipids .

Mode of Action

Chromium in the form of chromium(III) ions is able to penetrate cell membranes only with great difficulty . When it does, it can react with dna when present in the form of complexes with hydrophobic organic ligands, which pass through cell membranes and are able to produce gene mutations .

Biochemical Pathways

When Chromium enters plant cells through the pathways of necessary nutrients like Fe, sulfate, and phosphate, it might result in physiological and molecular alterations . Chromium buildup affects nutrient intake, photosynthesis, growth, and development, and seed germination .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Chromium Potassium Sulfate’s action is the stabilization of leather by cross-linking the collagen fibers of the hide . In biological systems, exposure to Chromium(III) compounds can produce contact allergies on the skin . After long-term inhalation, exposed subjects have been found to develop an increased incidence of respiratory problems .

Action Environment

The action of Chromium Potassium Sulfate can be influenced by environmental factors. For instance, in the leather tanning industry, the compound is typically used in a solution, indicating that its efficacy may be influenced by the pH, temperature, and other characteristics of the solution . Furthermore, the compound’s stability and action may be affected by the presence of other ions or compounds in the environment .

準備方法

Chromium potassium sulfate can be synthesized through several methods. One common method involves the reduction of potassium dichromate with sulfur dioxide in the presence of sulfuric acid at temperatures below 40°C . Another method involves dissolving ferrochromium alloys in sulfuric acid, followed by the precipitation of ferrous sulfate and the crystallization of chrome alum upon the addition of potassium sulfate . These methods are widely used in industrial production due to their efficiency and cost-effectiveness.

化学反応の分析

Chromium potassium sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In aqueous solutions, it behaves as a typical chromium(III) compound, undergoing ligand exchange reactions with chloride or sulfate ions . The compound can also participate in redox reactions, where chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions . Common reagents used in these reactions include sulfuric acid, potassium dichromate, and sulfur dioxide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chromium potassium sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical techniques and as a starting material for the synthesis of other chromium compounds . In biology, it is used for staining and fixing biological tissues . In medicine, it has been studied for its potential use in antimicrobial treatments due to its ability to inhibit the growth of certain pathogens . In industry, it is used in the tanning of leather, where it stabilizes the leather by cross-linking the collagen fibers . Additionally, it has applications in the dyeing and textile industry .

類似化合物との比較

Chromium potassium sulfate is similar to other double sulfates, such as potassium aluminum sulfate (potassium alum) and ammonium chromium sulfate. it is unique in its specific combination of potassium and chromium ions, which gives it distinct chemical and physical properties . For example, potassium aluminum sulfate is commonly used in water purification and as a food additive, while ammonium chromium sulfate is used in similar applications as chromium potassium sulfate but with different solubility and stability characteristics . The unique properties of chromium potassium sulfate make it particularly useful in applications requiring the specific reactivity and stability of chromium(III) ions.

特性

IUPAC Name |

chromium(3+);trisulfate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYQADEXNCDCB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

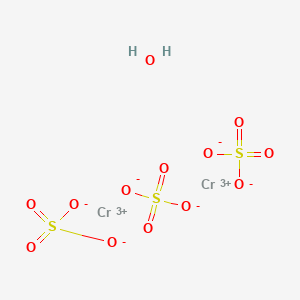

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O13S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Chromium Potassium Sulfate has found use in various scientific applications. For instance, it serves as a mordant in staining techniques for microscopy, enhancing the binding of dyes like gallocyanin to biological tissues like cartilage for better visualization []. It is also used as a hardening agent for gelatin, improving its water resistance and making it suitable for applications like photographic materials where gelatin layers need to withstand various aqueous solutions and temperatures [].

ANone: While the exact mechanism is not detailed in the provided abstracts, Chromium Potassium Sulfate likely acts as a crosslinking agent in gelatin. This means it forms chemical bridges between gelatin molecules, creating a more tightly bound network. This increased crosslinking reduces the gelatin's ability to absorb water and swell, thus improving its water resistance.

A: Yes, the oxidation state of Chromium significantly affects its biological activity. Research suggests that hexavalent Chromium compounds exhibit toxicity and mutagenicity in bacterial systems like Salmonella typhimurium []. This mutagenic effect is attributed to the direct interaction of hexavalent Chromium with bacterial DNA, causing both frameshift mutations and base-pair substitutions []. On the other hand, trivalent Chromium compounds, like Chromium Potassium Sulfate, did not demonstrate such toxic or mutagenic effects in the same bacterial tests [].

A: While not directly addressed in the provided research, one abstract mentions the use of Chromium Potassium Sulfate in a study on equilibrating ortho-para hydrogen for vapor pressure thermometry []. While the specific role of Chromium Potassium Sulfate isn't detailed, this suggests potential applications in catalytic processes involving hydrogen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)